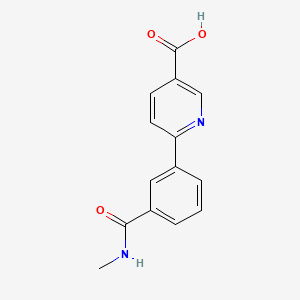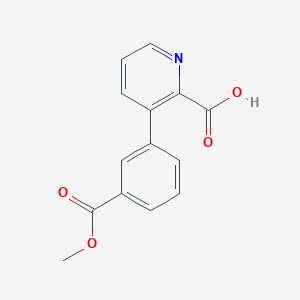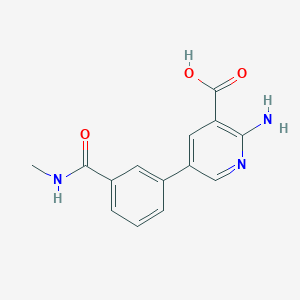
MFCD18317798
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD18317798 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317798 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, which is used to synthesize hydrophilic material-modified nanoparticles . This method ensures the stability of the compound in an aqueous phase system for an extended period.
Industrial Production Methods
Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound . These methods ensure high purity and yield, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD18317798 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD18317798 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in biological assays and as a marker in molecular biology studies.
Medicine: this compound is investigated for its potential therapeutic effects and as a diagnostic tool in medical research.
Industry: It is used in the production of advanced materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of MFCD18317798 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD18317798 include those with comparable chemical structures and properties. These compounds often share similar reactivity and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique stability and reactivity under various conditions. This makes it a versatile compound with a wide range of applications in different scientific fields .
Eigenschaften
IUPAC Name |
2-amino-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16-13(18)9-4-2-3-8(5-9)11-7-17-12(15)6-10(11)14(19)20/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUOEFLVZQNSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687764 |
Source


|
| Record name | 2-Amino-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-31-0 |
Source


|
| Record name | 2-Amino-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
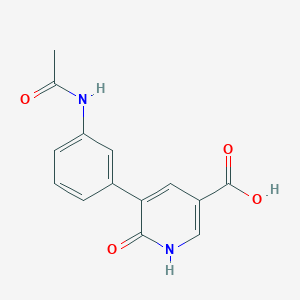
![3-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390830.png)
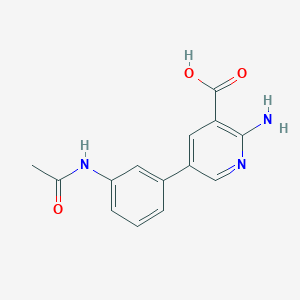
![5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390840.png)
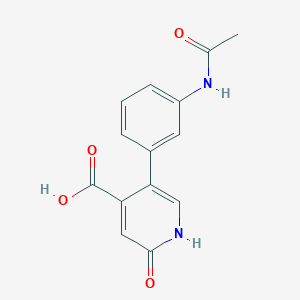
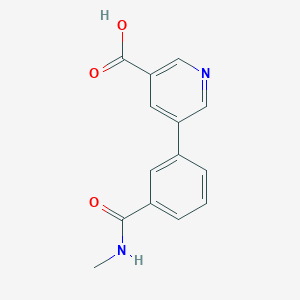
![6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390859.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid](/img/structure/B6390864.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6390874.png)

